molecular formula C26H23BrNO3P B3051143 Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide CAS No. 313673-23-3

Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide

Cat. No. B3051143
M. Wt: 508.3 g/mol
InChI Key: PSKQGHIOWYGCHV-UHFFFAOYSA-M
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Description

Synthesis Analysis

The synthesis of similar compounds, such as Methyltriphenylphosphonium bromide, involves the use of triphenylphosphine, ammonium bromide, and methyl formate . The reactants are combined and heated under reflux for several hours. After the reaction is complete, the solvent is removed under reduced pressure, and the product is purified by recrystallization .


Molecular Structure Analysis

The molecular structure of Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide, can be inferred from its molecular formula, C26H23BrNO3P. It consists of a phosphonium core with a bromide counterion and a (4-methoxy-3-nitrophenyl)methyl group attached.


Chemical Reactions Analysis

Phosphonium salts like Methyltriphenylphosphonium bromide are widely used for methylenation via the Wittig reaction . They serve as precursors in the Wittig reaction, which is widely used in the synthesis of unsaturated bonds in liquid crystal materials .


Physical And Chemical Properties Analysis

Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide is a white crystalline solid . It is hygroscopic and soluble in water . The melting point of similar compounds like Methyltriphenylphosphonium bromide is around 230-234 °C .

Scientific Research Applications

Applications in Organic Synthesis and Material Science

Polymeric Reagent for Bromination : Hassanein et al. (1989) discussed the use of insoluble polymer-bound triphenylphosphonium perbromide, prepared through the chemical modification of poly(methyl methacrylate) resin, as a halogen-carrier for the bromination of various organic compounds including alkenes, carbonyl compounds, and arenes. This methodology offers excellent yields, simplicity, and the possibility of regenerating and reusing the polymeric by-product (Hassanein, Akelah, Selim, & El Hamshary, 1989).

Intermediate in Resveratrol Synthesis : Research by Yong-jia (2013) highlighted the synthesis of a key intermediate for resveratrol, 3,5-dihydroxy-4'-methoxystilbene, using an improved process involving triphenyl(3,5-diacetoxybenzyl) phosphonium bromide. This study outlines an efficient pathway to resveratrol, bypassing the need for eliminating acetyl groups in other synthetic processes (Shen Yong-jia, 2013).

Chemical Transformations and Reactivity Studies : Khachikyan (2009) explored the reactions of triphenyl(2-aroylethyl)phosphonium bromide 2,4-dinitrophenylhydrazones with aqueous alkali, leading to the formation of betaines. These studies contribute to understanding the reactivity of phosphonium salts in different chemical environments (R. D. Khachikyan, 2009).

Synthesis of α-Keto Stabilized Ylides : Sabounchei et al. (2008) reported the synthesis and characterization of new phosphonium salts and related phosphorus ylides. The study provides insights into the preparation and properties of ylides, which are useful intermediates in organic synthesis (S. Sabounchei, Hassan Nemattalab, & V. Jodaian, 2008).

Improved Synthetic Protocol for Tetraphenylporphyrinylmethyltriphenylphosphonium Salts : Berezovskiĭ, Ishkov, and Vodzinskii (2017) developed an improved protocol for synthesizing triphenyl[(5,10,15,20-tetraphenylporphyrin-2-yl)methyl]phosphonium salts, showcasing their application in model Wittig reactions (V. V. Berezovskiĭ, Y. Ishkov, & S. Vodzinskii, 2017).

Application in Nanomaterial Synthesis

Solvent-Free Mechanochemical Synthesis : Balema et al. (2002) demonstrated the preparation of phosphonium salts through a solvent-free, mechanochemical process involving high-energy ball milling of triphenylphosphine with solid organic bromides. This method highlights an eco-friendly approach to synthesizing phosphonium salts, avoiding solvent use (V. Balema, J. Wiench, M. Pruski, & V. Pecharsky, 2002).

Safety And Hazards

Phosphonium salts can be hazardous. For example, Methyltriphenylphosphonium bromide is classified as Acute Tox. 3 Oral - Aquatic Chronic 2, indicating that it is toxic if swallowed and harmful to aquatic life with long-lasting effects . It is recommended to handle these compounds with appropriate safety measures .

properties

IUPAC Name

(4-methoxy-3-nitrophenyl)methyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3P.BrH/c1-30-26-18-17-21(19-25(26)27(28)29)20-31(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24;/h2-19H,20H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKQGHIOWYGCHV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23BrNO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459678
Record name Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide

CAS RN

313673-23-3
Record name Phosphonium, [(4-methoxy-3-nitrophenyl)methyl]triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Nitro-4-methoxybenzyl bromide (3, 119 g) is charged into 1000 ml of stirred toluene in a 2 litre three-necked flask equipped with a mechanical stirrer, a thermometer, a T piece, a funnel for the addition of solids and a reflux condenser surmounted by a bubble counter, and the stirred mixture, warmed to 25° C., forms a solution. Triphenylphosphine (126.5 g) is then added and the resultant solution is gradually heated to 60° C.; a precipitate begins to form at about 30° C. The mixture is maintained at 60-65° C. for 4 hours, is then cooled to 30° C. and is filtered through a sintered glass filter. The filter cake is washed on the filter twice with 300 ml portions of toluene, sucked dry and dried in an oven (35° C./20 mmHg/ hours). (4-Methoxy-3-nitrobenzyl)triphenylphosphonium bromide (217 g) is obtained with a chemical yield of 88%. The synthesis is also described in the publication: (solvent used: dichloromethane) K. G. Piney et al., Bioorg. Med. Chem., 8(2000), 2417-2425.
Quantity
119 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One
Quantity
126.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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